molecular formula C16H17N5OS B3001639 N-(5-butyl-1,3,4-thiadiazol-2-yl)-3-phenyl-1H-pyrazole-5-carboxamide CAS No. 2180374-85-8

N-(5-butyl-1,3,4-thiadiazol-2-yl)-3-phenyl-1H-pyrazole-5-carboxamide

Cat. No.: B3001639
CAS No.: 2180374-85-8
M. Wt: 327.41
InChI Key: HXNRPOKPMBGTOC-UHFFFAOYSA-N
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Description

N-(5-butyl-1,3,4-thiadiazol-2-yl)-3-phenyl-1H-pyrazole-5-carboxamide is a chemical compound that belongs to the class of thiadiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-butyl-1,3,4-thiadiazol-2-yl)-3-phenyl-1H-pyrazole-5-carboxamide typically involves the reaction of 5-butyl-1,3,4-thiadiazole-2-amine with 3-phenyl-1H-pyrazole-5-carboxylic acid. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions .

Industrial Production Methods

This may include the use of continuous flow reactors and automated synthesis systems to improve yield and efficiency .

Chemical Reactions Analysis

Types of Reactions

N-(5-butyl-1,3,4-thiadiazol-2-yl)-3-phenyl-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiadiazole ring can yield sulfoxides or sulfones, while reduction of a nitro group can produce an amine.

Scientific Research Applications

N-(5-butyl-1,3,4-thiadiazol-2-yl)-3-phenyl-1H-pyrazole-5-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It has been studied for its potential as an antimicrobial and antifungal agent.

    Medicine: Research has shown its potential as an anti-inflammatory and anticancer agent.

    Industry: It is used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N-(5-butyl-1,3,4-thiadiazol-2-yl)-3-phenyl-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes or interfere with cellular signaling pathways. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(5-butyl-1,3,4-thiadiazol-2-yl)-3-phenyl-1H-pyrazole-5-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its thiadiazole and pyrazole rings contribute to its stability and reactivity, making it a valuable compound for various applications .

Properties

CAS No.

2180374-85-8

Molecular Formula

C16H17N5OS

Molecular Weight

327.41

IUPAC Name

N-(5-butyl-1,3,4-thiadiazol-2-yl)-3-phenyl-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C16H17N5OS/c1-2-3-9-14-20-21-16(23-14)17-15(22)13-10-12(18-19-13)11-7-5-4-6-8-11/h4-8,10H,2-3,9H2,1H3,(H,18,19)(H,17,21,22)

InChI Key

HXNRPOKPMBGTOC-UHFFFAOYSA-N

SMILES

CCCCC1=NN=C(S1)NC(=O)C2=CC(=NN2)C3=CC=CC=C3

solubility

not available

Origin of Product

United States

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